Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate
CAS No.:
Cat. No.: VC18604178
Molecular Formula: C12H22N2O3
Molecular Weight: 242.31 g/mol
* For research use only. Not for human or veterinary use.
![Tert-butyl2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate -](/images/structure/VC18604178.png)
Specification
Molecular Formula | C12H22N2O3 |
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Molecular Weight | 242.31 g/mol |
IUPAC Name | tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate |
Standard InChI | InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)14-5-4-13-6-12(7-14)8-16-9-12/h13H,4-9H2,1-3H3 |
Standard InChI Key | WDPWLNHOQCCQKW-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC2(C1)COC2 |
Introduction
Chemical Identity and Structural Features
The IUPAC name tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate precisely defines its structure: a spiro system bridging a six-membered ring (containing two nitrogen atoms and one oxygen atom) and a three-membered ring. The SMILES string O=C(N1CCNCC2(C1)COC2)OC(C)(C)C
delineates the connectivity, highlighting the tert-butyl ester group (), the spiro-linked rings, and the oxygen atom in the smaller ring . The InChIKey YYNJBFMVRBKLTJ-UHFFFAOYSA-N
provides a unique identifier for computational and database applications .
Comparative analysis with related spiro compounds reveals distinct features. For instance, tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate (CAS 2891598-83-5) shares the spiro[3.6]decane core but incorporates a ketone group, altering its reactivity and applications. Similarly, tert-butyl 10-tert-butyl-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate demonstrates how variations in ring size ([4.5] vs. [3.6]) influence molecular geometry and steric effects .
Synthesis and Manufacturing
The synthesis of tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate involves multi-step organic reactions, typically starting with the construction of the spirocyclic core. While detailed protocols are proprietary, analogous compounds such as tert-butyl 3-oxo-2,8-diazaspiro[3.6]decane-8-carboxylate are synthesized via cyclization reactions, often employing carbamate or urea formations to introduce nitrogen atoms. Key challenges include controlling regioselectivity during spiro ring closure and maintaining the stability of the tert-butyl ester under reaction conditions.
A hypothetical synthesis route might involve:
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Ring Formation: Cyclization of a diamine precursor with an epoxide or glycol derivative to form the oxa-containing ring.
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Carboxylation: Introduction of the tert-butyl carbonate group via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base.
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Purification: Chromatographic or recrystallization methods to isolate the spiro product .
Property | Value | Source |
---|---|---|
Molecular Weight | 242.31 g/mol | |
Predicted Solubility | Low in water; soluble in DMSO | |
Stability | Stable at room temperature | |
Boiling Point | Not reported | — |
The tert-butyl group enhances lipophilicity, making the compound suitable for organic solvents, while the spiro system may confer conformational rigidity, impacting crystallization behavior .
Applications in Pharmaceutical Research
As a heterocyclic building block, this compound’s value lies in its ability to modulate pharmacokinetic properties in drug candidates. The spiro architecture reduces symmetry, potentially improving binding specificity to biological targets. For example, similar diazaspiro compounds are explored as:
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Kinase Inhibitors: The nitrogen-rich structure chelates metal ions in catalytic sites.
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Neurotransmitter Analogs: Rigid spiro systems mimic natural ligands for G protein-coupled receptors .
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Prodrugs: The tert-butyl ester serves as a protecting group, hydrolyzable in vivo to release active moieties .
Future Directions and Research Gaps
Despite its potential, tert-butyl 2-oxa-6,9-diazaspiro[3.6]decane-6-carboxylate remains understudied. Key research priorities include:
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Synthetic Optimization: Developing scalable, high-yield routes.
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Biological Screening: Testing against disease-relevant targets.
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Structural Modification: Exploring substitutions on the spiro rings to enhance bioactivity.
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